molecular formula C17H18N2O B3013278 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 174337-50-9

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No. B3013278
CAS RN: 174337-50-9
M. Wt: 266.344
InChI Key: WFQHOGNDHHFCOG-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of psychoactive drugs with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant effects. The compound "1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one" is a derivative of the benzodiazepine family, which has been the subject of various synthetic and pharmacological studies due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves multi-step reactions that can include the formation of intermediates, cyclization, and substitutions. For instance, solid-phase synthesis methods have been developed to construct the tetrahydro-1,4-benzodiazepin-2-one scaffold, which is a core structure in many benzodiazepines . Additionally, isocyanide-based five-component synthesis has been employed to create 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be complex, with the presence of stereogenic centers and atropisomerism. For example, the atropisomeric properties of 1,4-benzodiazepin-2-ones have been studied, revealing that they exist as pairs of enantiomers, which can be confirmed by X-ray analysis . The crystal and molecular structure of specific derivatives, such as 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, have been elucidated using techniques like single crystal X-ray diffraction, NMR, and IR spectroscopy .

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions, including substitutions and cyclizations. Enantioselective synthesis methods have been developed to introduce substituents at specific positions of the benzodiazepine core, such as the 4-substituted 4,5-dihydro-1H-[1,5]benzodiazepin-2(3H)-ones, which can be achieved through Lewis base-catalyzed hydrosilylation with high yields and enantioselectivities . The reactivity of these compounds allows for the creation of a diverse array of derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. These properties can affect their pharmacokinetics and pharmacodynamics. For example, the presence of different substituents can impact the solubility, stability, and binding affinity to receptors. The pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives have been linked to their ability to bind to benzodiazepine and cholecystokinin receptors, which are important for their anxiolytic and other therapeutic effects .

Scientific Research Applications

Synthesis Methods

  • Isocyanide-Based Synthesis : A method for synthesizing new 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides using a five-component condensation reaction was reported. These products have potential antibacterial activities (Akbarzadeh et al., 2012).

Agricultural Applications

  • Growth and Productivity in Agriculture : 1,5-Substituted 1,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one derivatives were investigated for their impact on the development of narrow-leafed lupin. Some derivatives stimulated growth and reduced infestation by fungi (Asakavičiūtė et al., 2013).

Chemical Properties and Structure Analysis

  • Structural Analysis : Studies on the structure of derivatives, such as 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, have been conducted, including Hirshfeld surface analysis and DFT calculations. These analyses provide insights into their molecular interactions and electronic properties (Naveen et al., 2019).

  • Atropisomerism Study : Research on the mesylation reaction of the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nucleus explored diastereomers' formations and their conformations, which is crucial for understanding the stereochemistry of these compounds (Tabata et al., 2018).

  • Spectral Characterization : Novel 1,5-benzodiazepine oxime derivatives were synthesized and characterized using various spectroscopic methods, including UV, Vis, and fluorescence spectroscopy. These studies aid in understanding the effects of solvents on the spectral properties of these compounds (Rekovič et al., 2019).

properties

IUPAC Name

5-benzyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-11-17(20)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18-13/h2-10,13,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHOGNDHHFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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